molecular formula C15H22 B14534851 1-(Butan-2-yl)-4-cyclopentylbenzene CAS No. 62379-87-7

1-(Butan-2-yl)-4-cyclopentylbenzene

Cat. No.: B14534851
CAS No.: 62379-87-7
M. Wt: 202.33 g/mol
InChI Key: BJDGWKMFSBDXKH-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-cyclopentylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a butan-2-yl group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-cyclopentylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with butan-2-yl chloride and cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-cyclopentylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to produce alkanes or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

1-(Butan-2-yl)-4-cyclopentylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-cyclopentylbenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-yl)-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a cyclopentyl group.

    1-(Butan-2-yl)-4-methylbenzene: Similar structure but with a methyl group instead of a cyclopentyl group.

    1-(Butan-2-yl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a cyclopentyl group.

Uniqueness

1-(Butan-2-yl)-4-cyclopentylbenzene is unique due to the presence of both a butan-2-yl group and a cyclopentyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

CAS No.

62379-87-7

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

1-butan-2-yl-4-cyclopentylbenzene

InChI

InChI=1S/C15H22/c1-3-12(2)13-8-10-15(11-9-13)14-6-4-5-7-14/h8-12,14H,3-7H2,1-2H3

InChI Key

BJDGWKMFSBDXKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2CCCC2

Origin of Product

United States

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